Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester; Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI); 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate; 1,2-Dipalmitoyl-3-chloropropane
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Overview
Description
2-Chloropropane-1,3-diyl dipalmitate, also known as 3-Chloropropane-1,2-diol dipalmitate, is a compound categorized under 3-Chloropropanediols (3-MCPD). It is a derivative of chloropropanol and is primarily composed of fatty acid esters. The molecular formula of this compound is C35H67ClO4, and it has a molecular weight of 587.36 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropropane-1,3-diyl dipalmitate typically involves the esterification of 3-chloropropane-1,2-diol with palmitic acid. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of 2-Chloropropane-1,3-diyl dipalmitate follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high purity and yield of the final product. The compound is often supplied as a solid and stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Chloropropane-1,3-diyl dipalmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3-chloropropane-1,2-diol and palmitic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like hydroxide ions or amines under mild conditions.
Major Products Formed
Hydrolysis: 3-Chloropropane-1,2-diol and palmitic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloropropane-1,3-diyl dipalmitate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a contaminant in food processing.
Medicine: Investigated for its toxicological properties and potential health effects.
Industry: Used in the production of refined vegetable oils and fats, where it is monitored as a contaminant
Mechanism of Action
The mechanism of action of 2-Chloropropane-1,3-diyl dipalmitate involves its hydrolysis in the gastrointestinal tract to release 3-chloropropane-1,2-diol. This metabolite is then absorbed and distributed to various organs and tissues. The compound has been shown to affect kidney function and male fertility, with its toxicological effects being attributed to its ability to interfere with cellular metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropane-1,2-diol (3-MCPD): A related compound that also forms during the thermal treatment of fat-containing foodstuffs.
3-MCPD Esters: Various esters of 3-MCPD, including 3-MCPD dipalmitate, which share similar toxicological properties.
Uniqueness
2-Chloropropane-1,3-diyl dipalmitate is unique due to its specific esterification with palmitic acid, which influences its physical properties and reactivity. Its presence as a contaminant in food processing highlights the importance of monitoring and controlling its levels to ensure food safety .
Properties
Molecular Formula |
C35H67ClO4 |
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Molecular Weight |
587.4 g/mol |
IUPAC Name |
(2-chloro-3-hexadecanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
InChI Key |
IBJIXNLLGSRECE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |
Origin of Product |
United States |
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